(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-8-15(2)17(11-14)13-25-20-21-9-10-22(20)19(23)16-5-4-6-18(12-16)24-3/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKSMZUBQHBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone , also known as 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, is a derivative of imidazole that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Molecular Formula : C16H20N2OS
- Molecular Weight : 288.41 g/mol
- CAS Number : 1351596-12-7
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone |
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| CAS Number | 1351596-12-7 |
The primary mechanisms of action for imidazole derivatives often involve interactions with various biological targets, including enzymes and receptors. While specific targets for this compound are not fully elucidated, it is hypothesized that it may interact similarly to other imidazole derivatives that exhibit a broad range of biological activities.
Potential Biological Pathways
Imidazole compounds are known to influence several biochemical pathways:
- Antimicrobial Activity : Some imidazole derivatives have demonstrated significant antimicrobial properties.
- Anticancer Effects : Research indicates potential anticancer activity through apoptosis induction in cancer cells.
- Anti-inflammatory Properties : Imidazole derivatives can modulate inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, factors such as solubility, stability in biological fluids, and metabolic pathways are critical in determining its bioavailability and therapeutic efficacy.
Anticancer Activity
A study investigated the effects of various imidazole derivatives on cancer cell lines. The findings suggested that certain compounds exhibited cytotoxic effects against breast cancer (MCF7) and colon cancer (HT29) cell lines at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has shown that imidazole derivatives possess antimicrobial activity against a range of pathogens. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 15 to 30 µg/mL.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF7 cells | Study on Imidazole Derivatives |
| Antimicrobial | Effective against S. aureus | Antimicrobial Properties |
| Anti-inflammatory | Modulation of cytokine production | Inflammatory Response Study |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Imidazole Core
Thio-Containing Imidazole Derivatives
- Target Compound : The (2,5-dimethylbenzyl)thio group introduces steric hindrance and extended π-conjugation compared to simpler thioethers.
- (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one () :
- Contains a methylthio group at the 2-position, which is less bulky than the target’s benzyl-thio substituent.
- The benzo[b]thiophene moiety enhances aromaticity but lacks the methyl branching seen in the target’s benzyl group.
- Melting point: 276–278°C (higher than typical imidazoles due to planar rigidity) .
Methoxy-Substituted Imidazoles
- 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): Shares the 3-methoxyphenyl group but lacks the thio and methanone substituents. Crystallographic data (Acta Cryst. 2013) reveals a planar imidazole ring with phenyl groups adopting orthogonal orientations, suggesting steric interactions absent in the target’s dihydroimidazole core .
Electronic and Steric Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
